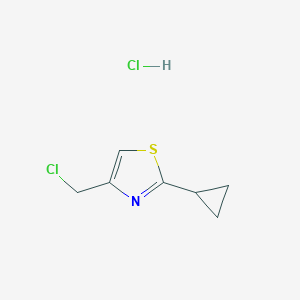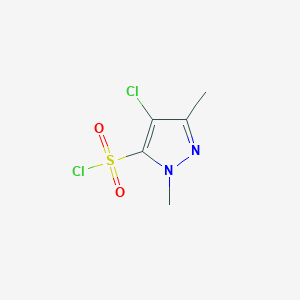
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4-position, two methyl groups at the 1- and 3-positions, and a sulfonyl chloride group at the 5-position. It is used in various chemical reactions and has applications in different fields, including medicinal chemistry and agrochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position. The general reaction scheme is as follows:
4-Chloro-1,3-dimethyl-1H-pyrazole+Chlorosulfonic acid→4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically require mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Major Products
The major products formed from these reactions are sulfonamide derivatives, which have various applications in medicinal chemistry and agrochemistry .
Scientific Research Applications
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Agrochemistry: The compound is used in the synthesis of agrochemicals, including herbicides and fungicides.
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals.
Organic Synthesis: The compound is used as a reagent in various organic synthesis reactions, particularly in the formation of sulfonamide derivatives
Mechanism of Action
The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, to exert their effects. The specific molecular targets and pathways involved depend on the structure of the sulfonamide derivative formed .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
- 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride
- 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide
Uniqueness
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of the chloro group at the 4-position, which can influence its reactivity and the types of derivatives formed. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications .
Properties
IUPAC Name |
4-chloro-2,5-dimethylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2O2S/c1-3-4(6)5(9(2)8-3)12(7,10)11/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZZQKFFJSYPAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)S(=O)(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623126 |
Source


|
| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-87-2 |
Source


|
| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B1358284.png)
![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)
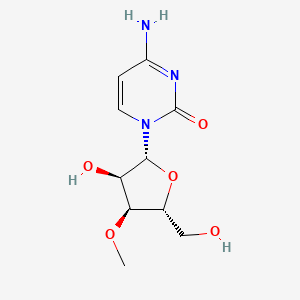

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)
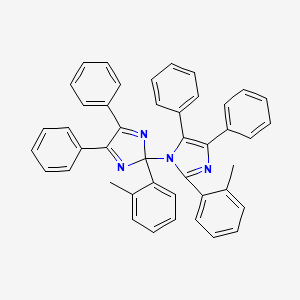
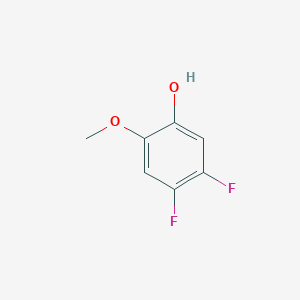
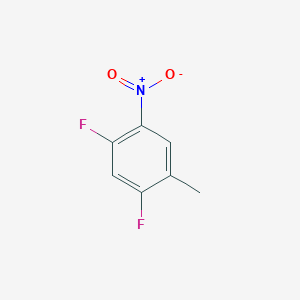

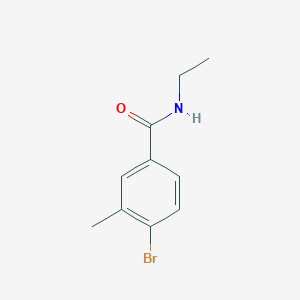

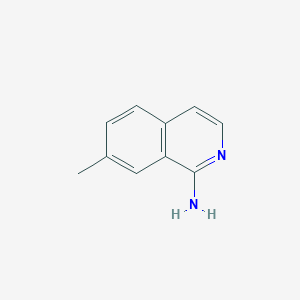
![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)
